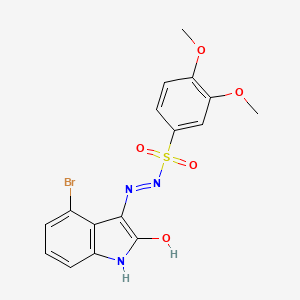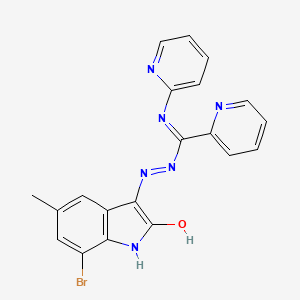![molecular formula C19H26F2N2O3 B6014930 2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014930.png)
2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a spirocyclic compound that has a unique molecular structure, which makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been shown to act as a modulator of certain receptors in the brain, including the dopamine and serotonin receptors. This compound has been shown to have a unique binding profile, which makes it a promising candidate for further research.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can modulate the release of certain neurotransmitters, including dopamine and serotonin. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique molecular structure, which makes it a promising candidate for developing new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one. One area of research is to further investigate the mechanism of action of this compound and its binding profile to certain receptors in the brain. Another area of research is to develop new drugs based on the molecular structure of this compound for the treatment of various neurological disorders. Additionally, further research is needed to optimize the synthesis method of this compound to improve its yield and purity.
Synthesemethoden
The synthesis of 2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is a complex process that involves several steps. The first step involves the synthesis of 2-(difluoromethoxy)benzylamine, which is then reacted with 2-(2-methoxyethyl)-1H-pyrrole-1-carboxylic acid to form the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has potential applications in several research areas, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have high affinity and selectivity for certain receptors in the brain, which makes it a promising candidate for developing new drugs for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
2-[[2-(difluoromethoxy)phenyl]methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O3/c1-25-12-11-23-9-4-7-19(17(23)24)8-10-22(14-19)13-15-5-2-3-6-16(15)26-18(20)21/h2-3,5-6,18H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCMNZMQRJKYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6014863.png)
![N-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6014871.png)
![6-methyl-4-[4-(1-piperidinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6014882.png)

![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole](/img/structure/B6014891.png)

![N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine](/img/structure/B6014906.png)
![3-cyclobutyl-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014911.png)
![N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B6014916.png)
![3-(2-fluorophenyl)-5-(phenylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014926.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6014934.png)
![4-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2-(2-phenylethyl)morpholine](/img/structure/B6014941.png)
